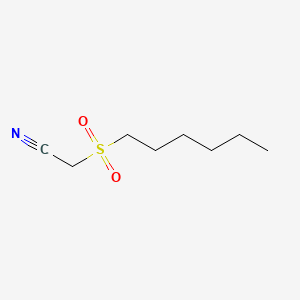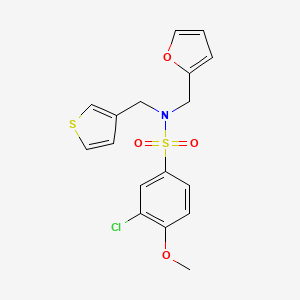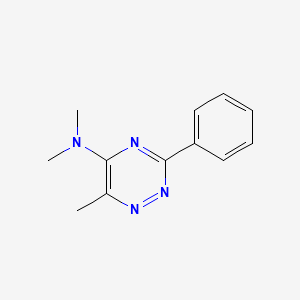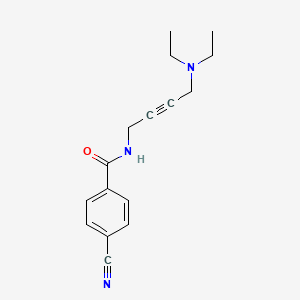![molecular formula C24H23N3O3S B2729180 2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide CAS No. 899742-41-7](/img/structure/B2729180.png)
2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[(3-cyclopentyl-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide” is a chemical compound with the molecular formula C25H25N3O5S and a molecular weight of 479.55. It is not intended for human or veterinary use and is available for research purposes only.
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, the synthesis of 4-oxo-3,4-dihydro-1,2,3-benzotriazines, which are modulators of GPR139, involves the use of compounds of a specific formula, which are agonists of GPR139 . The preparation of these compounds, their pharmaceutical compositions, and intermediates thereof have been described .Molecular Structure Analysis
The molecular structure of this compound is complex, with a benzofuro[3,2-d]pyrimidin-2-yl group attached to a cyclopentyl group and a sulfanyl group, which is further attached to an acetamide group with a 4-methylphenyl substituent. The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications
Structural Analysis and Conformation
Several studies have focused on the crystal structures of compounds with similar frameworks, providing insights into their conformation and potential interactions. For example, research by Subasri et al. (2016) and (2017) on 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides has shed light on their folded conformation, which is stabilized by intramolecular hydrogen bonding. These structural insights are crucial for understanding how modifications in the molecule could affect its biological activity and interaction with biological targets (Subasri et al., 2016); (Subasri et al., 2017).
Biological Activities and Potency
The compound's structure is closely related to various synthesized analogues that have been evaluated for their biological activities. For instance, studies on classical and nonclassical antifolates have demonstrated significant inhibitory activity against enzymes such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are key targets in cancer therapy and infectious diseases. Gangjee et al. (2008) and (2000) reported on analogues that showed potent dual inhibitory activities, highlighting the potential of this chemical framework in designing drugs with enhanced efficacy and selectivity (Gangjee et al., 2008); (Gangjee et al., 2000).
Anticancer Activity
Derivatives of the compound have been synthesized and tested for their anticancer activities. Horishny et al. (2021) explored 2-(4-Oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives for their potent and selective cytotoxic effects against leukemia cell lines, demonstrating the relevance of this chemical structure in anticancer drug development (Horishny et al., 2021).
Synthetic Applications
The compound also serves as a foundational structure for synthesizing various heterocyclic derivatives with potential antimicrobial, antifungal, and antitumor activities. Studies have reported the synthesis of novel heterocyclic compounds that leverage the unique properties of the core structure to target a range of biological activities, indicating its versatility in drug development (Sebhaoui et al., 2020).
Future Directions
The future directions for research on this compound could involve further exploration of its potential uses, particularly in the context of diseases, disorders, or conditions associated with GPR139 . Additionally, more detailed studies on its physical and chemical properties, safety and hazards, and mechanism of action could provide valuable insights.
properties
IUPAC Name |
2-[(3-cyclopentyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S/c1-15-10-12-16(13-11-15)25-20(28)14-31-24-26-21-18-8-4-5-9-19(18)30-22(21)23(29)27(24)17-6-2-3-7-17/h4-5,8-13,17H,2-3,6-7,14H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLREKPWEBLNIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4CCCC4)OC5=CC=CC=C53 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,6S)-6-(Hydroxymethyl)morpholin-2-yl]methanol;hydrochloride](/img/structure/B2729097.png)
![(4-formyl-2-methoxyphenyl) (E)-3-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]prop-2-enoate](/img/structure/B2729098.png)

![7-methyl-4-(4-nitrobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2729101.png)
![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)thiophene-2-carboxamide](/img/structure/B2729102.png)


![2-[(1-Ethyl-6,7-dimethoxyisoquinolin-4-YL)methyl]quinolin-8-OL](/img/structure/B2729107.png)


![2-bromo-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2729110.png)
![N-(3-{7-cyano-1-oxa-8-azaspiro[5.5]undecane-8-carbonyl}phenyl)-2-methylcyclopropane-1-carboxamide](/img/structure/B2729115.png)
![2-[4-(2-chloroacetyl)piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide;hydrochloride](/img/structure/B2729119.png)
